
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of trichloromethyl triazine with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency in the production process. The compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and achieve the desired specifications.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of triazine compounds with different functional groups.
科学的研究の応用
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and resins.
作用機序
The mechanism of action of N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-(2-methoxyethyl)-4,6-dichloro-1,3,5-triazin-2-amine
- N-(2-methoxyethyl)-4,6-dimethyl-1,3,5-triazin-2-amine
- N-(2-methoxyethyl)-4,6-diphenyl-1,3,5-triazin-2-amine
Uniqueness
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its trichloromethyl groups, which impart distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific reactivity patterns, such as in the synthesis of specialized materials or in biochemical research.
特性
CAS番号 |
24803-13-2 |
|---|---|
分子式 |
C8H8Cl6N4O |
分子量 |
388.9 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H8Cl6N4O/c1-19-3-2-15-6-17-4(7(9,10)11)16-5(18-6)8(12,13)14/h2-3H2,1H3,(H,15,16,17,18) |
InChIキー |
OGFYITNFPQHDST-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


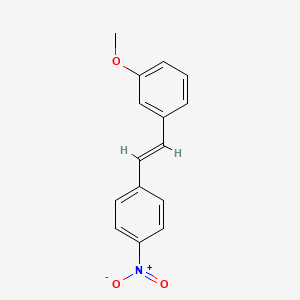
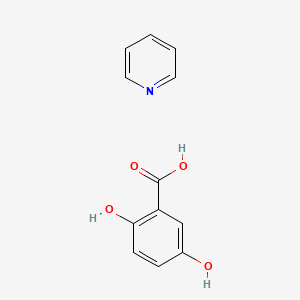

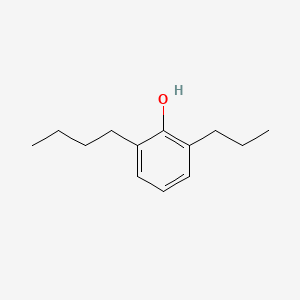
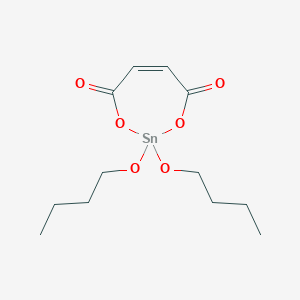
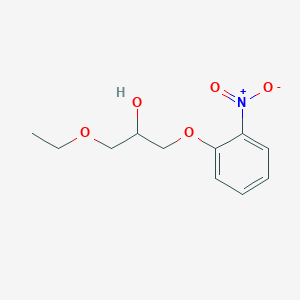
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)





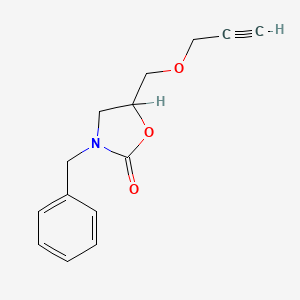
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
